molecular formula C8H11N B175595 2-Ethyl-5-methylpyridine CAS No. 18113-81-0

2-Ethyl-5-methylpyridine

Cat. No.: B175595
CAS No.: 18113-81-0
M. Wt: 121.18 g/mol
InChI Key: COHDGTRFTKHYSJ-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylpyridine is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in various chemical processes and industries, particularly as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

Target of Action

2-Ethyl-5-methylpyridine (also known as 5-Ethyl-2-methylpyridine or MEP) is a largely produced pyridine base . It is primarily used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

The mode of action of this compound involves a series of chemical reactions. The industrial production of MEP takes place via the so-called Chichibabin reaction, the condensation of aldehydes in the presence of ammonia . All the proposed schemes involve the production of aldimine (CH3CHNH) from acetaldehyde and ammonia as the first step . This molecule tends to dimerise and trimerise by means of consecutive aldol reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the production of nicotinic acid and nicotinamide. The compound is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound production is carried out at 200–300 °C and 12–13 MPa . Therefore, temperature and pressure are critical environmental factors that influence the compound’s action, efficacy, and stability. Additionally, the pH of the reaction solution can also affect the course of the reaction .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methylpyridine can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: The industrial production of this compound involves the reaction of paraldehyde and aqueous ammonia in the presence of a catalyst. This process is conducted at elevated temperatures (200–300°C) and high pressures (12–13 MPa). The use of paraldehyde helps in managing the reaction effectively, avoiding spontaneous self-oligomerization that is typical for acetaldehyde .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications Overview

Field Application
Chemistry Intermediate for synthesizing nicotinic acid and other pyridine derivatives.
Biology Investigated for potential biological activities, including interactions with biomolecules.
Medicine Explored for therapeutic properties and as a precursor in drug synthesis.
Industry Utilized in producing resins and other industrial chemicals.

Chemistry

In organic synthesis, 2-ethyl-5-methylpyridine serves as an important intermediate for the production of nicotinic acid (vitamin B3). This compound is crucial in various biochemical processes and is synthesized from simpler pyridine derivatives. The efficiency of synthesis routes has been enhanced by adjusting reaction conditions such as temperature and pH using ammonium salts as promoters .

Biology

Research indicates that this compound exhibits potential biological activities. It has been detected in various food products, including coffee and crustaceans, suggesting it may serve as a biomarker for dietary intake . Additionally, studies have explored its interactions with different biomolecules, which could lead to further applications in pharmacology.

Medicine

The compound is being investigated for its therapeutic potential. Preliminary studies suggest it may possess properties beneficial for drug development, particularly in synthesizing compounds that target specific biological pathways. Its role as a precursor in drug synthesis highlights its importance in medicinal chemistry.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound from AAT demonstrated that using ammonium acetate significantly increased the yield to over 55% under controlled conditions. This research employed a Design of Experiments (DoE) approach to identify critical parameters influencing yield and selectivity .

Research exploring the biological effects of this compound revealed potential neurotoxic effects at high exposure levels. Animal studies indicated that while acute exposure led to respiratory irritation, chronic exposure could affect central nervous system functions, emphasizing the need for careful handling in laboratory settings .

Environmental Impact

The environmental persistence of this compound has been documented, with a soil half-life exceeding 75 days. This characteristic raises concerns regarding its ecological impact, particularly in aquatic environments where it has shown toxicity to various species .

Comparison with Similar Compounds

  • 2-Methyl-5-ethylpyridine
  • 2,4,6-Trimethylpyridine
  • 2-Methylpyridine

Comparison: 2-Ethyl-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specific industrial and research contexts .

Biological Activity

2-Ethyl-5-methylpyridine (EMP) is a heterocyclic compound belonging to the pyridine family, characterized by its six-membered aromatic ring containing nitrogen. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. This article delves into the biological activity of EMP, highlighting its mechanisms of action, biochemical pathways, toxicity, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C_8H_11N
  • Density: 0.9208 g/cm³
  • Melting Point: -70.3 °C
  • Boiling Point: 178 °C
  • Solubility in Water: 1.2 g/100 mL

EMP is synthesized primarily through the Chichibabin reaction, involving the condensation of aldehydes with ammonia under specific conditions. This method allows for efficient production from simple precursors, making it a valuable intermediate in the synthesis of nicotinic acid and other derivatives .

EMP exhibits its biological activity through several mechanisms:

  • Cellular Effects:
    • Influences cell function by affecting cell signaling pathways and gene expression.
    • Alters cellular metabolism, potentially impacting energy production and synthesis of biomolecules .
  • Molecular Interactions:
    • Engages in binding interactions with various biomolecules.
    • Exhibits enzyme inhibition or activation properties, which can modulate metabolic pathways .
  • Biochemical Pathways:
    • Primarily involved in the production of nicotinic acid and nicotinamide, essential for cellular respiration and energy metabolism .
    • Participates in the synthesis of other biologically active compounds through oxidation and reduction reactions .

Toxicity and Safety Profile

While EMP has beneficial applications, it also poses health risks upon exposure:

  • Acute Effects:
    • Skin and eye irritation upon contact.
    • Respiratory issues such as coughing or shortness of breath when inhaled.
    • Potential for pulmonary edema at high exposure levels .
  • Chronic Effects:
    • Repeated exposure may lead to central nervous system effects, including muscle weakness and loss of coordination.
    • Currently, there is no conclusive evidence linking EMP to carcinogenicity or reproductive toxicity .

Case Studies

  • Reproductive Toxicity Study:
    A study investigated the effects of EMP on reproductive performance in animal models. Administration of EMP at doses up to 300 mg/kg/day showed no adverse effects on reproductive parameters or offspring health, establishing a No Observed Effect Level (NOEL) for general toxicity at 95 mg/kg/day for males and 30 mg/kg/day for females .
  • Genetic Toxicity Assessment:
    The Ames test conducted on EMP indicated negative results for mutagenicity both with and without metabolic activation, suggesting that EMP does not pose significant genetic risks under tested conditions .
  • Cellular Metabolism Impact:
    Research has demonstrated that EMP influences various metabolic pathways within cells, particularly those related to nicotinic acid synthesis. This effect underscores its potential as a precursor in vitamin B3 production .

Applications in Science and Industry

EMP's unique properties make it suitable for various applications:

  • Chemical Synthesis: Used as an intermediate in producing nicotinic acid and other pyridine derivatives.
  • Medicinal Chemistry: Investigated for potential therapeutic properties due to its biological activity.
  • Industrial Applications: Employed in the production of resins and other industrial chemicals due to its reactivity .

Properties

IUPAC Name

2-ethyl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHDGTRFTKHYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334051
Record name 2-Ethyl-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18113-81-0
Record name 2-Ethyl-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18113-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-5-methylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

When the process of the present invention is performed in the form of a fixed bed, the catalyst of the present invention is packed in a reactor and heated to a reaction temperature. Then, the mixture of methacrolein, methyl ethyl ketone, ammonia and optionally an inert gas is supplied in the reactor to proceed the gas phase catalytic reaction while maintaining the suitable reaction temperature. Thus, a reaction product gas containing 2,3,5-collidine and 2-ethyl-5-methylpyridine is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-ethyl-5-methylpyridine a molecule of interest for researchers studying Nuphar alkaloids?

A1: this compound serves as a crucial starting material in the synthesis of various Nuphar alkaloids, a group of naturally occurring compounds found in water lilies (Nuphar) [, ]. These alkaloids exhibit diverse biological activities, making them a focus of pharmacological research. Specifically, this compound has been used to synthesize (±)-7-epideoxynupharidine, (±)-1-epi-7-epideoxynupharidine, (±)-deoxynupharidine, and (±)-1-epideoxynupharidine []. These synthetic pathways provide valuable tools for investigating the structure-activity relationships and potential therapeutic applications of Nuphar alkaloids.

Q2: What is the significance of the reaction between this compound and 3-furylaldehyde in the context of Nuphar alkaloid synthesis?

A2: The reaction between this compound and 3-furylaldehyde represents a key step in the synthesis of certain Nuphar alkaloids, specifically (±)-7-epideoxynupharidine and its isomers []. This reaction, a condensation, leads to the formation of four different quinolizidin-2-ones, which are important intermediates in the multi-step synthesis. The ability to control the stereochemistry of these intermediates is crucial for obtaining the desired alkaloid isomers.

Q3: Beyond Nuphar alkaloid synthesis, how else can this compound be utilized in organic synthesis?

A3: this compound can be alkylated with alcohols like methanol or ethanol in the presence of ammonium halide catalysts []. This reaction leads to the formation of both side-chain and α-alkylated derivatives of the starting pyridine. By adjusting the reaction conditions, such as temperature, researchers can influence the product distribution. This flexibility makes this compound a versatile building block for synthesizing a range of substituted pyridine derivatives, which are important structural motifs in pharmaceuticals and other bioactive compounds.

Q4: Can you provide an example of how this compound has been used in the total synthesis of a natural product other than a Nuphar alkaloid?

A4: Researchers successfully employed this compound in the total synthesis of verarine, a Veratrum alkaloid []. This highlights the molecule's utility in constructing complex alkaloids beyond the Nuphar family. The synthesis involved coupling this compound with a steroid-derived enone, showcasing its versatility in forming carbon-carbon bonds. This successful synthesis not only provided access to verarine but also paved the way for preparing related Veratrum alkaloids like veratramine, jervine, and veratrobasine.

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